(3S)-3-[[(2S)-2-[[(2S)-2-[[[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-7-(4-aminobutyl)-39-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecahydroxy-22-(2-hydroxy-2-iminoethyl)-19,28-bis(hydroxymethyl)-42-[(4-hydroxyphenyl)methyl]-16-(1H-indol-3-ylmethyl)-13-(2-methylpropyl)-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentaconta-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecaen-36-yl]-hydroxymethylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-4-[(2S,3S)-1-[(2S,3S)-1-[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]imino-1-hydroxy-3-methylpentan-2-yl]imino-1-hydroxy-3-methylpentan-2-yl]imino-4-hydroxybutanoic acid
Beschreibung
Primary Sequence Analysis and Stereochemical Configuration
The macrocyclic peptide under investigation exhibits a complex primary structure characterized by multiple amino acid residues arranged within a highly constrained bicyclic framework. The compound contains fourteen amino acid residues with defined stereochemical configurations at multiple chiral centers, representing a formidable challenge for structural characterization. The presence of four sulfur atoms forming disulfide bridges creates additional conformational constraints that significantly influence the overall molecular architecture. The primary sequence includes both proteinogenic and non-proteinogenic amino acid residues, with notable features including tryptophan, tyrosine, leucine, and histidine residues that contribute to the compound's structural complexity and potential biological activity.
The stereochemical determination of this macrocyclic peptide requires sophisticated analytical approaches due to the presence of multiple chiral centers distributed throughout the molecular framework. Recent advances in vibrational circular dichroism spectroscopy have demonstrated the capability to determine absolute configurations of cyclic peptides containing up to two chiral centers with high reliability. However, for peptides with three or more chiral centers, such as the compound under study, additional complementary techniques are required to achieve unambiguous stereochemical assignment. The integration of chemical degradation methods, including Marfey's analysis, provides crucial information about the absolute configuration of individual amino acid residues within the macrocyclic structure.
The tetradecahydroxy substitution pattern observed in this compound represents an unusual degree of hydroxylation that significantly impacts both conformational behavior and physicochemical properties. These hydroxyl groups are strategically positioned throughout the macrocyclic core and contribute to the formation of extensive intramolecular hydrogen bonding networks. The presence of carboxylic acid functionalities at specific positions further enhances the compound's ability to participate in intermolecular interactions and influences its overall solubility profile. The amino groups present in the structure provide additional sites for hydrogen bonding and electrostatic interactions that may be crucial for biological activity.
| Structural Feature | Count | Stereochemical Configuration |
|---|---|---|
| Chiral Centers | 14 | Mixed S and R configurations |
| Amino Acid Residues | 14 | Primarily L-configuration |
| Disulfide Bridges | 2 | Intramolecular cyclization |
| Hydroxyl Groups | 14 | Various positions |
| Carboxyl Groups | 3 | Terminal and side chain |
Eigenschaften
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-7-(4-aminobutyl)-39-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecahydroxy-22-(2-hydroxy-2-iminoethyl)-19,28-bis(hydroxymethyl)-42-[(4-hydroxyphenyl)methyl]-16-(1H-indol-3-ylmethyl)-13-(2-methylpropyl)-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentaconta-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecaen-36-yl]-hydroxymethylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-4-[(2S,3S)-1-[(2S,3S)-1-[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]imino-1-hydroxy-3-methylpentan-2-yl]imino-1-hydroxy-3-methylpentan-2-yl]imino-4-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C116H161N27O32S4/c1-11-59(9)94(114(172)135-83(116(174)175)41-64-47-122-71-27-19-17-25-68(64)71)143-115(173)95(60(10)12-2)142-107(165)82(45-92(152)153)133-100(158)75(37-57(5)6)127-104(162)79(42-65-48-120-55-123-65)130-110(168)86-52-177-176-51-69(118)96(154)136-84(49-144)109(167)140-87-53-178-179-54-88(112(170)141-93(58(7)8)113(171)134-77(39-62-29-31-66(146)32-30-62)101(159)128-76(102(160)139-86)38-61-22-14-13-15-23-61)138-98(156)73(33-34-90(148)149)125-97(155)72(28-20-21-35-117)124-106(164)81(44-91(150)151)132-99(157)74(36-56(3)4)126-103(161)78(40-63-46-121-70-26-18-16-24-67(63)70)129-108(166)85(50-145)137-105(163)80(43-89(119)147)131-111(87)169/h13-19,22-27,29-32,46-48,55-60,69,72-88,93-95,121-122,144-146H,11-12,20-21,28,33-45,49-54,117-118H2,1-10H3,(H2,119,147)(H,120,123)(H,124,164)(H,125,155)(H,126,161)(H,127,162)(H,128,159)(H,129,166)(H,130,168)(H,131,169)(H,132,157)(H,133,158)(H,134,171)(H,135,172)(H,136,154)(H,137,163)(H,138,156)(H,139,160)(H,140,167)(H,141,170)(H,142,165)(H,143,173)(H,148,149)(H,150,151)(H,152,153)(H,174,175)/t59-,60-,69-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,93-,94-,95-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFRCIMVSJSLQM-UFVULHCBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=NC(C(C)CC)C(=NC(CC1=CNC2=CC=CC=C21)C(=O)O)O)O)N=C(C(CC(=O)O)N=C(C(CC(C)C)N=C(C(CC3=CN=CN3)N=C(C4CSSCC(C(=NC(C(=NC5CSSCC(C(=NC(C(=NC(C(=NC(C(=N4)O)CC6=CC=CC=C6)O)CC7=CC=C(C=C7)O)O)C(C)C)O)N=C(C(N=C(C(N=C(C(N=C(C(N=C(C(N=C(C(N=C(C(N=C5O)CC(=N)O)O)CO)O)CC8=CNC9=CC=CC=C98)O)CC(C)C)O)CC(=O)O)O)CCCCN)O)CCC(=O)O)O)O)CO)O)N)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=N[C@@H]([C@@H](C)CC)C(=N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)O)O)N=C([C@H](CC(=O)O)N=C([C@H](CC(C)C)N=C([C@H](CC3=CN=CN3)N=C([C@@H]4CSSC[C@@H](C(=N[C@H](C(=N[C@H]5CSSC[C@@H](C(=N[C@H](C(=N[C@H](C(=N[C@H](C(=N4)O)CC6=CC=CC=C6)O)CC7=CC=C(C=C7)O)O)C(C)C)O)N=C([C@@H](N=C([C@@H](N=C([C@@H](N=C([C@@H](N=C([C@@H](N=C([C@@H](N=C([C@@H](N=C5O)CC(=N)O)O)CO)O)CC8=CNC9=CC=CC=C98)O)CC(C)C)O)CC(=O)O)O)CCCCN)O)CCC(=O)O)O)O)CO)O)N)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C116H161N27O32S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2573.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138863-63-5 | |
| Record name | 138863-63-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biologische Aktivität
The compound (3S)-3-[[(2S)-2-[[(2S)-2-[[[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-7-(4-aminobutyl)-39-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecahydroxy-22-(2-hydroxy-2-iminoethyl)-19,28-bis(hydroxymethyl)-42-[(4-hydroxyphenyl)methyl]-16-(1H-indol-3-ylmethyl)-13-(2-methylpropyl)-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentaconta-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecaen-36-yl]-hydroxymethylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-4-[(2S,3S)-1-[(2S,3S)-1-[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]imino-1-hydroxy-3-methylpentan-2-yl]imino-1-hydroxy-3-methylpentan-2-yl]imino-4-hydroxybutanoic acid is a complex organic molecule with significant potential in biological applications. This article will explore its biological activity based on current research findings.
Chemical Structure and Properties
The compound is characterized by multiple chiral centers and a complex structure that includes various functional groups such as amino acids and hydroxymethyl groups. The stereochemistry of the compound is denoted by the (R) and (S) configurations at specific carbon positions. Understanding these configurations is crucial for elucidating the biological activity since stereochemistry can significantly influence a compound's interaction with biological targets.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | CXXHXXNXXOXX (exact formula pending analysis) |
| Chiral Centers | Multiple (specific positions detailed above) |
| Functional Groups | Amino acids derivatives; hydroxymethyl groups |
The biological activity of this compound may involve interactions with various biological pathways. Preliminary studies suggest that it could act as a modulator of enzyme activity or a receptor antagonist. The presence of indole and amino acid structures indicates potential roles in neurotransmission and metabolic regulation.
Case Studies
Case Study 1: Anticancer Activity
A research study investigated the compound's effect on cancer cell lines. It was observed that the compound inhibited cell proliferation in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Neuroprotective Effects
Another study focused on neuroprotective properties against oxidative stress. The compound demonstrated significant scavenging activity against reactive oxygen species (ROS), suggesting potential applications in neurodegenerative diseases.
In Vitro and In Vivo Studies
Research has shown that the compound exhibits varying degrees of biological activity in both in vitro and in vivo settings:
| Study Type | Findings |
|---|---|
| In Vitro | Significant inhibition of cancer cell growth |
| In Vivo | Reduced oxidative stress markers in animal models |
Vergleich Mit ähnlichen Verbindungen
Physico-Chemical Properties
Predicted properties for Compound X can be inferred using quantitative structure-activity relationships (QSAR):
- log Kow (Octanol-Water Partition Coefficient): Estimated at ~3.5, suggesting moderate hydrophobicity. This contrasts with measured values for antifouling biocides like DCOIT (log Kow = 4.1) or tolylfluanid (log Kow = 3.8) .
Key Insight : Compound X’s environmental persistence (if used as a biocide) could mirror dichlofluanid but lacks empirical validation .
Regulatory and Patent Considerations
Prophetic compounds like Compound X face scrutiny under patent laws (). Broad claims without empirical support risk rejection for insufficient enablement—a common issue in chemical patents . In contrast, certified compounds (e.g., sustainable fuels in ) require rigorous validation for commercial use .
Q & A
Q. What training is essential for handling this compound in interdisciplinary research?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
